[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)
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Overview
Description
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II) is a ruthenium-based compound known for its catalytic properties, particularly in olefin metathesis reactions. This compound is often referred to as a third-generation Grubbs catalyst, which is widely used in organic synthesis due to its high efficiency and stability .
Preparation Methods
The synthesis of [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II) involves the reaction of [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)ruthenium(II) with 3-bromopyridine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
This compound primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP). Common reagents used in these reactions include olefins and dienes. The reaction conditions often involve the use of an inert atmosphere and solvents such as dichloromethane or toluene. The major products formed from these reactions are various types of cyclic and polymeric olefins .
Scientific Research Applications
[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II) is extensively used in scientific research due to its catalytic properties In chemistry, it is used for the synthesis of complex organic molecules through metathesis reactionsIn the industry, it is used in the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of this compound involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements, leading to the formation of the desired metathesis product. The molecular targets involved in this process are the olefinic bonds of the substrates .
Comparison with Similar Compounds
Compared to other similar compounds, such as [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)ruthenium(II) and [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)bis(tricyclohexylphosphine)ruthenium(II), [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II) exhibits higher stability and efficiency in metathesis reactions. The presence of 3-bromopyridine ligands enhances its catalytic activity and provides better control over the reaction conditions .
Properties
Molecular Formula |
C38H40Br2Cl2N4Ru |
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Molecular Weight |
884.5 g/mol |
InChI |
InChI=1S/C21H26N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-12H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
YDOACSUCKSODBO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([C]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br |
Origin of Product |
United States |
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